2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one
CAS No.:
Cat. No.: VC8813313
Molecular Formula: C17H12N4O2
Molecular Weight: 304.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12N4O2 |
|---|---|
| Molecular Weight | 304.30 g/mol |
| IUPAC Name | 2-anilino-5-(furan-2-yl)-3H-pyrido[2,3-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C17H12N4O2/c22-16-14-12(13-7-4-10-23-13)8-9-18-15(14)20-17(21-16)19-11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21,22) |
| Standard InChI Key | OOJOJIXJRKVQAM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4 |
Introduction
2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The structure features an aniline group and a furyl moiety, contributing to its unique chemical properties and biological interactions.
Synthesis Methods
The synthesis of 2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of aniline and furyl derivatives with pyrido[2,3-d]pyrimidine precursors. While specific synthesis protocols are not detailed in the reviewed sources, general methods for similar compounds often involve controlled temperature and pH conditions to optimize selectivity and yield.
Biological Activities
2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibits a range of biological activities, although specific details are not provided in the available literature. Its mechanism of action likely involves interaction with specific molecular targets, influencing cell signaling pathways critical for disease progression.
Related Compounds and Their Activities
Several compounds share structural similarities with 2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one. Some notable examples include:
| Compound Name | Biological Activity |
|---|---|
| 2-thioxodihydropyrido[2,3-d]pyrimidine | Broad-spectrum antibacterial activity |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Antimycobacterial activity |
| Pyrido[4,3-d]pyrimidines | Starting materials for tetrahydropteroic acid derivatives |
Potential Applications
The unique combination of aniline and furyl groups in 2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one imparts distinct biological activities and chemical properties, enhancing its potential for diverse applications in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume